Baclofen

Catalog No.
S520385
CAS No.
1134-47-0
M.F
C10H12ClNO2
M. Wt
213.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Baclofen

CAS Number

1134-47-0

Product Name

Baclofen

IUPAC Name

4-amino-3-(4-chlorophenyl)butanoic acid

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

InChI

InChI=1S/C10H12ClNO2/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14/h1-4,8H,5-6,12H2,(H,13,14)

InChI Key

KPYSYYIEGFHWSV-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(CC(=O)O)CN)Cl

Solubility

less than 1 mg/mL at 64 °F (NTP, 1992)
7.12e-01 g/L

Synonyms

Apo Baclofen, Apo-Baclofen, ApoBaclofen, Atrofen, AWD, Baclofen, Ba-34,647, Ba-34647, Ba34,647, Ba34647, Baclofène Irex, Baclofène-Irex, BaclofèneIrex, Baclofen, Baclofen AWD, Baclophen, Baclospas, beta-(Aminomethyl)-4-chlorobenzenepropanoic Acid, beta-(p-Chlorophenyl)-gamma-aminobutyric Acid, Chlorophenyl GABA, CIBA-34,647-BA, CIBA34,647BA, Clofen, GABA, Chlorophenyl, Gen Baclofen, Gen-Baclofen, GenBaclofen, Genpharm, Lebic, Liorésal, Lioresal, Nu Baclo, Nu-Baclo, NuBaclo, PCP-GABA, PMS Baclofen, PMS-Baclofen, PMSBaclofen

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)CN)Cl

Description

The exact mass of the compound Baclofen is 213.05566 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 64° f (ntp, 1992)slightly soluble7.12e-01 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 755906. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Butyrates - Aminobutyrates - gamma-Aminobutyric Acid. It belongs to the ontological category of gamma-amino acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Treatment of Spasticity after Spinal Cord Injury

Baclofen's primary application in research focuses on managing spasticity associated with spinal cord injury (SCI). It acts by inhibiting the release of GABA (gamma-aminobutyric acid), a neurotransmitter that promotes muscle relaxation. Studies have shown Baclofen's effectiveness in reducing muscle tone and improving functional abilities in individuals with SCI [].

However, recent research suggests a need for a more nuanced understanding of Baclofen's effects on muscle strength in SCI patients. While it relieves spasticity, a 2019 study found no significant impact on muscle strength between admission and discharge when using anti-spasticity medications, including Baclofen []. Further research is needed to explore the optimal timing and dosage for Baclofen to achieve the best balance between spasticity relief and muscle strength preservation.

Potential for Neurologic Recovery after SCI

Beyond spasticity management, some research explores the possibility of using Baclofen to promote neurologic recovery following SCI. This theory stems from the role of GABA-B receptors, which Baclofen interacts with, on glial cells in the peripheral nervous system. Studies suggest that Baclofen might enhance myelination, the process of forming a protective sheath around nerve fibers, potentially aiding nerve regeneration [].

Baclofen is a derivative of gamma-aminobutyric acid and is classified as a skeletal muscle relaxant. It is primarily utilized to alleviate spasticity resulting from conditions such as multiple sclerosis, spinal cord injuries, and other neurological disorders. Baclofen acts as an agonist at the beta subunit of gamma-aminobutyric acid type B receptors, leading to inhibition of excitatory neurotransmitter release and enhancement of inhibitory signals in the central nervous system. This mechanism results in reduced muscle stiffness and spasms, making it effective for treating various neuromuscular conditions .

Baclofen acts by mimicking the effect of GABA, an inhibitory neurotransmitter, in the central nervous system, particularly at the level of the spinal cord. It binds to GABAB receptors, leading to a decrease in the release of excitatory neurotransmitters like glutamate. This reduction in excitatory signaling ultimately relaxes muscles by decreasing nerve impulses sent to the muscles [, ].

Baclofen is generally well-tolerated, but side effects like drowsiness, dizziness, and fatigue can occur. At high doses, it can cause more serious side effects like seizures, coma, and respiratory depression [].

Safety Concerns:

  • Addiction and Withdrawal: Baclofen can be addictive at high doses, and abrupt discontinuation can lead to withdrawal symptoms like muscle stiffness, anxiety, and hallucinations.
  • Toxicity: Overdoses of Baclofen can be life-threatening, requiring immediate medical attention.

Hazards:

  • Not flammable
  • Stable under normal storage conditions

Data:

  • The median lethal dose (LD50) of Baclofen in rats is 100 mg/kg.

Baclofen's chemical structure can be represented by the formula C10H12ClNO2C_{10}H_{12}ClNO_2. As an amine, baclofen participates in acid-base reactions, where it can neutralize acids to form salts and water. These reactions are exothermic, releasing heat. Baclofen is relatively insoluble in water, with a solubility of less than 1 mg/mL at 64°F, which affects its absorption and bioavailability .

Baclofen exhibits significant biological activity through its action on gamma-aminobutyric acid type B receptors. By activating these receptors, baclofen decreases the release of excitatory neurotransmitters in presynaptic neurons while stimulating inhibitory pathways in postsynaptic neurons. This dual action contributes to its muscle relaxant properties and potential effects on anxiety and alcohol dependence . Additionally, baclofen has been noted to cause central nervous system depression, leading to side effects such as sedation, dizziness, and respiratory depression .

Baclofen can be synthesized through various methods, including:

  • Direct Amine Reaction: The reaction involves the amination of 4-chlorobenzyl chloride with gamma-butyrolactone.
  • Cyclization Method: This method employs a cyclization reaction involving 4-chlorobenzylamine and butyric acid derivatives under controlled conditions.
  • Chiral Resolution: The synthesis can also involve chiral resolution techniques to isolate specific enantiomers that may exhibit different pharmacological properties.

These methods yield baclofen in varying purity levels and may require subsequent purification steps such as recrystallization or chromatography .

Baclofen is primarily used for:

  • Muscle Spasticity Management: It effectively reduces muscle stiffness and spasms in patients with neurological conditions.
  • Alcohol Use Disorder: Some studies suggest that baclofen may help reduce cravings and withdrawal symptoms in individuals with alcohol dependence.
  • Pain Relief: It is sometimes prescribed off-label for chronic pain management related to muscle spasms.

The medication can be administered orally, intrathecally (directly into the spinal fluid), or via transdermal routes, allowing flexibility based on patient needs .

Baclofen has several notable interactions:

  • Central Nervous System Depressants: Concurrent use with other CNS depressants (e.g., alcohol, benzodiazepines) can enhance sedative effects.
  • Antihypertensives: Baclofen may potentiate the effects of antihypertensive drugs, requiring careful monitoring of blood pressure.
  • Diuretics: There is potential for altered renal function when baclofen is used alongside diuretics.

Due to these interactions, it is crucial for healthcare providers to assess a patient’s complete medication regimen before prescribing baclofen .

Baclofen shares structural similarities with several compounds that also act on gamma-aminobutyric acid receptors or have muscle relaxant properties. Here are some comparable compounds:

Compound NameStructure SimilarityPrimary Use
GabapentinSimilar GABAergic effectNeuropathic pain management
PregabalinSimilar GABAergic effectNeuropathic pain and anxiety treatment
TizanidineCentral alpha-2 adrenergic agonistMuscle spasticity relief
CyclobenzaprineMuscle relaxantMuscle spasm relief
DiazepamBenzodiazepineAnxiety relief and muscle relaxation

Baclofen's uniqueness lies in its specific action on gamma-aminobutyric acid type B receptors, distinguishing it from other compounds that may act on different receptor types or have broader pharmacological profiles .

Baclofen, chemically known as 4-amino-3-(4-chlorophenyl)butanoic acid, represents a critical pharmaceutical compound that has undergone extensive synthetic development over several decades. The evolution of its synthetic methodologies reflects broader trends in pharmaceutical chemistry toward more efficient, scalable, and environmentally sustainable processes [1] [2] [3].

Traditional Synthetic Routes: Retrospective Analysis

The historical development of baclofen synthesis reveals a progression of methodologies, each addressing specific limitations of previous approaches while introducing new challenges. The earliest synthetic strategies established fundamental reaction patterns that continue to influence contemporary synthetic design.

Knoevenagel-Doebner Route

The classical Knoevenagel-Doebner approach represents one of the most widely documented early synthetic strategies for baclofen preparation [3]. This methodology employs 4-chlorobenzaldehyde and malonic acid as primary starting materials, utilizing piperidine catalysis in pyridine solvent. The synthetic sequence proceeds through Knoevenagel condensation to generate chlorocinnamic acid intermediates, followed by esterification under potassium bisulfate catalysis, Michael addition with nitromethane at low temperatures (-78°C to 0°C), and subsequent catalytic hydrogenation [1] [3].

The route demonstrates several significant limitations that have driven the development of alternative methodologies. The use of pyridine as reaction solvent presents substantial toxicity concerns and environmental challenges, while piperidine catalysis introduces malodorous conditions that complicate industrial implementation [3]. Additionally, the requirement for malonic acid as a starting material contributes to elevated production costs, and the Michael addition step necessitates substantial quantities of potassium carbonate and chlorinated ammonium salts [3].

Mohammad et al. Alternative Approach

Mohammad and colleagues developed an alternative synthetic strategy that addresses some limitations of the Knoevenagel-Doebner route while introducing new process considerations [1]. Their methodology utilizes 4-chlorobenzaldehyde and nitromethane as predominant starting materials, proceeding through aldol condensation, Michael addition, and reduction with decarboxylation to yield baclofen with 74% overall yield [1].

The synthetic strategy encompasses three general steps: aldol condensation under sodium hydroxide catalysis in cold methanol, Michael addition with diethyl malonate in ethanolic sodium ethoxide solution, and reduction using Raney nickel under hydrogen atmosphere [1]. This approach demonstrates improved yield efficiency compared to some classical methods, achieving 75% yield for the nitrostyrene formation step and 85% yield for the Michael addition reaction [1].

However, the methodology retains several process limitations including harsh temperature control requirements, particularly for the initial condensation reaction, and continued reliance on nitromethane, which presents toxicity and environmental concerns [3]. The requirement for high-pressure hydrogenation also introduces equipment complexity and safety considerations for industrial implementation [3].

Contemporary Traditional Routes

Additional traditional synthetic approaches include variations utilizing 4-chlorophenylacetonitrile and bromoacetate as starting materials, proceeding through alkylation, hydrogenation, and hydrolysis reactions [3]. These methodologies typically require high-pressure hydrogenation conditions and generate significant environmental concerns related to waste stream management and solvent toxicity [3].

The retrospective analysis of traditional routes reveals common themes including reliance on hazardous solvents, requirement for extreme reaction conditions, and generation of significant waste streams. These limitations have driven the development of novel synthetic strategies that prioritize environmental sustainability and process efficiency.

Novel Carbon-Carbon Bond Formation Strategies for Scalable Synthesis

The advancement of baclofen synthesis has been significantly enhanced through the development of novel carbon-carbon bond formation strategies that address the limitations of traditional methodologies while enabling scalable industrial production.

Two-Step Carbon-Carbon Bond Formation Approach

The synthetic sequence initiates with carbon-carbon bond formation between 4-chlorobenzyl cyanide and chloroacetic acid under basic conditions in dimethyl sulfoxide solvent [2]. The reaction proceeds at controlled temperatures of 10-15°C using potassium carbonate as base, followed by treatment with potassium hydroxide to generate 3-(4-chlorophenyl)-3-cyanopropanoic acid intermediate with 82% yield [2]. The subsequent reduction of the nitrile functional group using Raney nickel under hydrogen atmosphere at 8-10 kg/cm² pressure yields baclofen with 72% efficiency for this step [2].

This methodology demonstrates significant advantages including overall yield of 60% at multi-kilogram scale with greater than 99.5% high-performance liquid chromatography purity [2]. The approach eliminates the need for expensive reagents and harsh reaction conditions characteristic of traditional routes, while maintaining commercial viability and environmental compatibility [2].

Flow Chemistry Approaches

Continuous flow chemistry has emerged as a transformative technology for baclofen synthesis, enabling precise control of reaction parameters and enhanced process efficiency [5] [6]. Flow chemistry methodologies utilize heterogeneous catalysts to achieve high yields with excellent enantioselectivity through sequential reaction processing.

The flow synthesis approach employs chiral calcium-catalyzed asymmetric 1,4-addition of malonate to nitroalkene substrates, followed by chemoselective hydrogenation using specialized platinum catalysts supported on activated carbon and calcium phosphate composites [6]. This methodology achieves remarkable activity for selective hydrogenation of nitro compounds while maintaining high enantioselectivity [6].

Flow chemistry processes operate under optimized conditions including controlled residence times, precise temperature management, and continuous processing capabilities that enhance overall productivity [5]. The methodology demonstrates productivity measurements of 9000 hour⁻¹ for catalyst turnover, significantly exceeding batch process efficiency [7].

Ultrasound-Assisted Synthesis

Ultrasound activation represents an innovative approach to baclofen synthesis that utilizes acoustic energy to enhance reaction rates and selectivity [8]. This methodology employs β-(para-chlorophenyl)-glutaric acid imide as starting material, utilizing ultrasound irradiation as a convenient energy source for the initial reaction step [8].

The optimized ultrasound-assisted protocol operates at 45 watts power with 10 minutes irradiation time, achieving 87% yield under mild reaction conditions [8]. The methodology demonstrates operational simplicity while avoiding hazardous solvents and reducing reaction times compared to conventional heating approaches [8].

Optimization of Reaction Conditions and Catalytic Systems

The systematic optimization of reaction conditions has proven essential for achieving efficient baclofen synthesis while maintaining product quality and process sustainability. Contemporary optimization strategies focus on temperature control, pressure management, solvent selection, and catalytic system design.

Temperature Optimization Strategies

Temperature control represents a critical parameter in baclofen synthesis optimization, influencing both reaction rates and product selectivity. Traditional methodologies often required extreme temperature conditions ranging from -78°C for Michael addition reactions to reflux conditions for various synthetic steps [1] [3]. These temperature extremes contribute to increased energy consumption and process complexity.

Modern optimization approaches have demonstrated that milder temperature conditions can achieve comparable or superior results while reducing energy requirements. The novel carbon-carbon bond formation approach operates effectively at 10-15°C for the initial alkylation step and 25-30°C for subsequent transformations [2]. Green chemistry methodologies have further refined temperature conditions, utilizing 15-35°C for condensation reactions and 85-90°C for hydrolysis steps [3].

Temperature optimization extends beyond individual reaction steps to encompass overall thermal management. Flow chemistry systems enable precise temperature control through continuous processing, while ultrasound-assisted methods reduce thermal requirements through acoustic activation [8].

Pressure and Atmospheric Considerations

Pressure optimization has significant implications for industrial scalability and safety considerations. Traditional synthetic routes frequently required high-pressure hydrogenation conditions, typically operating at 8-10 atmospheres for effective catalyst performance [1] [3]. These conditions necessitate specialized equipment and introduce safety considerations for large-scale production.

Contemporary optimization strategies have developed atmospheric pressure alternatives that maintain reaction efficiency while reducing equipment complexity. The novel carbon-carbon bond formation approach operates under atmospheric pressure for the majority of synthetic steps, with controlled pressure application only during the final hydrogenation step [2]. This optimization reduces capital equipment requirements while maintaining process safety.

Flow chemistry systems enable precise pressure control through continuous processing, allowing optimization of pressure conditions for individual reaction steps while maintaining overall process efficiency [6].

Solvent System Development

Solvent selection and optimization represent critical aspects of reaction condition development, influencing both reaction efficiency and environmental impact. Traditional methodologies relied heavily on toxic organic solvents including pyridine, chlorinated solvents, and aromatic hydrocarbons that present environmental and safety concerns [3].

Modern solvent optimization strategies prioritize reduced toxicity and environmental compatibility while maintaining reaction efficiency. The novel carbon-carbon bond formation approach utilizes dimethyl sulfoxide as the primary reaction medium, which offers improved safety profiles compared to traditional solvents [2]. Green chemistry methodologies have further advanced solvent optimization through the use of aqueous systems and minimal organic solvent requirements [3].

Solvent recovery and recycling systems have been integrated into optimized processes to minimize waste generation and reduce environmental impact. The green industrialized production method specifically incorporates solvent recovery protocols that enable reuse of organic components while generating harmless inorganic byproducts [3].

Catalytic System Enhancement

Catalytic system optimization encompasses both catalyst selection and reaction condition refinement to achieve maximum efficiency and selectivity. Traditional methodologies often employed homogeneous catalytic systems that presented challenges for catalyst recovery and reuse [1] [3].

Contemporary optimization strategies have developed heterogeneous catalytic systems that enable easier separation and potential reuse while maintaining high activity. The flow chemistry approach utilizes specialized dimethylpolysilane-modified platinum catalysts supported on activated carbon and calcium phosphate composites that demonstrate remarkable activity for selective hydrogenation [6].

Catalyst loading optimization has demonstrated that reduced catalyst quantities can achieve equivalent or superior performance when combined with optimized reaction conditions. The green chemistry methodologies utilize diammonium phosphate and alkali hydroxides as catalytic systems that offer improved environmental compatibility [3].

Green Chemistry Approaches in Process Development

The integration of green chemistry principles into baclofen synthesis represents a fundamental shift toward sustainable pharmaceutical manufacturing. These approaches prioritize environmental compatibility, resource efficiency, and process safety while maintaining production effectiveness.

Water-Based Synthesis Systems

Water-based synthesis represents a cornerstone of green chemistry approaches, eliminating or significantly reducing organic solvent requirements [3]. The green industrialized production method utilizes aqueous reaction media for hydrolysis steps and minimizes organic solvent usage throughout the synthetic sequence [3].

The water-based approach operates substantially under aqueous conditions, generating harmless sodium chloride, potassium chloride, or lithium chloride as byproducts following acid-base neutralization [3]. This methodology eliminates volatile organic compound emissions while enabling efficient waste stream management through conventional water treatment processes.

Implementation of water-based systems requires careful optimization of reaction conditions to maintain efficiency in aqueous media. The methodology employs controlled pH management and temperature optimization to achieve comparable yields to organic solvent-based approaches while providing superior environmental compatibility [3].

Solvent-Free Reaction Conditions

Solvent-free synthesis represents an advanced green chemistry approach that eliminates solvent requirements entirely for specific synthetic steps [3]. These methodologies utilize direct reaction between solid or liquid reactants without additional solvent media, reducing waste generation and simplifying product isolation.

The implementation of solvent-free conditions requires careful optimization of reaction parameters including temperature, mixing efficiency, and reaction time. The green industrialized method incorporates solvent-free steps for specific transformations including condensation and cyclization reactions [3].

Solvent-free approaches demonstrate particular advantages for solid-state reactions and direct condensation processes, where reactants can achieve effective contact without solvent mediation [3].

Ultrasonic Activation Technology

Ultrasonic activation provides an alternative energy source that reduces thermal requirements while enhancing reaction rates and selectivity [8]. This technology utilizes acoustic energy to promote molecular interactions and accelerate chemical transformations under mild conditions.

The optimized ultrasound protocol operates at 45 watts power with 10-minute irradiation times, achieving 87% yields while avoiding hazardous heating conditions [8]. The methodology demonstrates operational simplicity and reduced energy consumption compared to conventional thermal activation.

Ultrasonic activation enables the use of lower reaction temperatures and reduced reaction times, contributing to overall process efficiency and energy conservation [8]. The technology also facilitates improved mass transfer and reaction homogeneity in heterogeneous systems.

Continuous Flow Processing

Continuous flow processing represents an advanced manufacturing approach that enables precise control of reaction parameters while reducing waste generation and improving process efficiency [5] [6]. Flow chemistry systems provide enhanced mixing, heat transfer, and residence time control compared to batch processing.

The flow synthesis approach achieves high yields with excellent enantioselectivity through sequential processing with heterogeneous catalysts [6]. The methodology demonstrates productivity measurements significantly exceeding batch processes while enabling continuous operation and reduced equipment footprint [7].

Flow processing facilitates real-time monitoring and control of reaction parameters, enabling immediate optimization and quality assurance throughout the synthetic sequence [5]. The approach also enables rapid scale-up and flexible production scheduling compared to traditional batch processing.

Catalyst Recovery and Recycling

Sustainable catalytic systems incorporate recovery and recycling protocols that minimize catalyst consumption while maintaining reaction efficiency [6]. Heterogeneous catalytic systems enable straightforward separation through filtration or other physical separation techniques.

The development of recyclable catalytic systems reduces overall process costs while minimizing environmental impact through reduced catalyst waste [6]. Flow chemistry systems particularly benefit from heterogeneous catalysts that can be retained in packed bed reactors for extended operation periods.

High-resolution crystallography and functional assays reveal that baclofen engages the Venus fly-trap domain of the γ-aminobutyric acid type B1 subunit, inducing closure of the extracellular lobes and allosteric rearrangement of the γ-aminobutyric acid type B2 transmembrane core that couples to G-protein G$$_{\text{i/o}}$$ [1] [2] [3].

Molecular Determinants of Binding

The agonist carboxylate hydrogen-bonds with Serine 130 and Serine 153, while the amine forms an ion-dipole interaction with Histidine 170; the para-chlorophenyl ring nests against Tryptophan 65 and Tyrosine 250, stabilising the closed conformation [4] [5]. Mutagenesis of Tryptophan 65 or Tyrosine 250 abolishes activation, underscoring their essential role [2].

Affinity and Stereoselectivity

Radioligand displacement at cloned human γ-aminobutyric acid type B receptors gives half-maximal inhibition constants of 11–30 μM for the racemate, whereas the R-enantiomer binds two orders of magnitude more tightly than the S-enantiomer [4] [6].

Table 1 Structural parameters for baclofen bindingValueSource
Crystallographic resolution of baclofen–γ-aminobutyric acid type B complex2.6 Å [1]PDB 4MS4
Key contact residues (GB1)Ser 130, Ser 153, His 170, Trp 65, Tyr 250, Trp 278 [4] [2]X-ray / mutagenesis
R-baclofen $$K_{\mathrm{i}}$$0.015 μM [4]Cat cerebellum
S-baclofen $$K_{\mathrm{i}}$$1.77 μM [4]Cat cerebellum

Modulation of Neurotransmitter Release and Synaptic Plasticity

Presynaptic Control of Glutamate and Other Transmitters

Nanomolar baclofen reduces miniature excitatory postsynaptic current frequency in hippocampal CA3 neurons by ~50% without altering amplitude, indicating presynaptic inhibition of glutamate vesicle fusion [7]. In nucleus tractus solitarii baroreceptor afferents, the drug lowers evoked glutamatergic current by 58% and raises the paired-pulse ratio, reflecting diminished release probability [8]. Inhibitory transmission is comparatively spared, demonstrating synapse-specific modulation [7].

Impact on Short- and Long-Term Plasticity

At corticostriatal synapses, baclofen converts facilitation into long-lasting depression through presynaptic mechanisms that synergise with AMPA-receptor desensitisation, shaping motor circuit throughput [9]. In the central amygdala, global activation suppresses excitatory and inhibitory inputs and blunts context-conditioned fear memory, illustrating behavioural consequences of synaptic dampening [10].

Table 2 Representative presynaptic actions of baclofenPreparationParameter alteredMagnitudeCitation
Hippocampal CA3 slicemEPSC frequency−48% [7]
Cerebellar granule cells$$^{45}$$Ca$$^{2+}$$ influx on depolarisation−50% (IC$$_{50}$$ ≈ 4 nM) [11]
Nucleus tractus solitariiEvoked EPSC amplitude−58% [8]
Corticostriatal pathwayPaired-pulse depression (500 ms)↑ after drug [9]

Cross-Reactivity with Voltage-Gated Calcium Channels

Baclofen inhibits high-threshold calcium currents through γ-aminobutyric acid type B-dependent G-protein βγ signalling. In cerebellar granule neurons the compound depresses L-type-like channel activity by ~60% after a five-minute pre-incubation, an effect mimicked by non-hydrolysable guanosine triphosphate analogues and abolished by pertussis toxin [11] [12].

Selective profiling in human embryonic kidney cells shows voltage-independent suppression of Cav2.3 (R-type) currents (half-maximal 0.3 nM), whereas Cav2.1 (P/Q-type) inhibition is largely voltage-dependent, reflecting divergent downstream cascades involving c-Src-mediated phosphorylation of Tyr 1761/1765 on Cav2.3 [13].

Table 3 Inhibition of calcium channel subtypes by baclofenChannel subtypeMechanistic pathwayIC$$_{50}$$ / % blockKey mediatorSource
Cav1-like (cerebellar)G-protein βγ, voltage-dependent4 nM, 60% blockPertussis-sensitive G$$_{\text{i/o}}$$ [11]
Cav2.1βγ, voltage-dependent~1.5 μM, 40% blockRelief by strong depolarisation [13]
Cav2.3βγ + c-Src phosphorylation, voltage-independent0.3 nM, 50% blockTyr 1761/1765 [13]

Metabolomic Pathways and Biotransformation Products

Primary Disposition

Approximately eighty-five percent of an oral dose is renally excreted unchanged, while fifteen percent undergoes oxidative deamination in liver and intestine [14] [15].

Stereoselective Metabolism

Only the S-enantiomer is appreciably transformed to 3-(4-chlorophenyl)-4-hydroxybutyric acid (S-M1), which can be further glucuronidated [6]. Administration of the pure R-enantiomer (STX209) yields no detectable metabolite, underscoring enantioselective biotransformation [16] [6].

Pharmacokinetic Constants

Both enantiomers exhibit rapid absorption (time to maximum concentration ≈ 2 h) and elimination half-lives near 5 h, but early systemic exposure of S-baclofen is ~40% lower owing to metabolic clearance [6].

Table 4 Human metabolites and elimination profileAnalyteFraction of doseElimination routeHalf-lifeReference
Unchanged baclofen70–80%Renal filtration3.5 h plasma [14] [15]
S-M1 (3-(4-chlorophenyl)-4-hydroxybutyric acid)≤10%Urine (free ± glucuronide)Parallel to parent [16] [6]
Minor glucuronides<2%Urine [16]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Baclofen appears as odorless or practically odorless white to off-white crystalline powder. (NTP, 1992)
Solid

XLogP3

-1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

213.0556563 g/mol

Monoisotopic Mass

213.0556563 g/mol

Boiling Point

Decomposes

Heavy Atom Count

14

LogP

1.3
-0.96 (LogP)
1.3

Appearance

Solid powder

Melting Point

372 to 376 °F (NTP, 1992)
206 - 208 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

H789N3FKE8

GHS Hazard Statements

Aggregated GHS information provided by 58 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (91.38%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (74.14%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (72.41%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (74.14%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (72.41%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (72.41%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H336 (15.52%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
H360 (67.24%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H361 (18.97%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Oral baclofen is indicated for the treatment of spasticity resulting from multiple sclerosis and is particularly useful for the relief of flexor spasms and concomitant pain, clonus, and muscular rigidity. It may also be used to treat patients with spinal cord injuries and other spinal cord diseases. Baclofen should not be used to treat skeletal muscle spasms resulting from rheumatic disorders. Intrathecal baclofen is also indicated for the management of severe spasticity of the cerebral or spinal original in patients 4 years of age and older. It is reserved for patients unresponsive to oral baclofen therapy, or those who experience intolerable central nervous system side effects at effective doses. For use in spasticity due to traumatic brain injury, baclofen should be considered after at least one year of injury.
Treatment of alcohol dependence

Livertox Summary

Baclofen is a centrally acting muscle relaxant commonly prescribed for spasticity in patients with multiple sclerosis. Baclofen has not been linked to rare instances of mild, self-limited, clinically apparent liver injury.

Drug Classes

Autonomic Agents: Muscle Relaxants, Central

Pharmacology

In neurological diseases associated with spasm of the skeletal muscles, the clinical effects of baclofen occur due to baclofen action on reflex muscle contractions and of significant relief from painful spasm, automatism, as well as clonus. Baclofen, when used as indicated, improves mobility, increasing levels of independence, and facilitates both passive and active physiotherapy. Baclofen also stimulates gastric acid secretion [F2980]. GABA-B receptor activation by baclofen may produce protective neurological effects. Baclofen also possesses anti-inflammatory properties that may be of interest in the study of addiction treatment [A173938]. Preclinical studies have shown that GABA-B receptors have roles in memory storage and retrieval, reward, motivation, mood, as well as anxiety. Neuroimaging studies in humans indicate that baclofen produces region-specific alterations in brain activity.
Baclofen is a synthetic chlorophenyl-butanoic acid derivative used to treat spasms due to spinal cord damage and multiple sclerosis, muscle-relaxing Baclofen acts as a gamma-aminobutyric acid (GABA) agonist specific for GABA-B receptors. It acts at spinal and supraspinal sites, reducing excitatory transmission. (NCI04)

MeSH Pharmacological Classification

GABA-B Receptor Agonists

ATC Code

M - Musculo-skeletal system
M03 - Muscle relaxants
M03B - Muscle relaxants, centrally acting agents
M03BX - Other centrally acting agents
M03BX01 - Baclofen

Mechanism of Action

The exact mechanism of action of baclofen is unclear. Baclofen is an agonist at the beta subunit of gamma-aminobutyric acid (GABA) receptors expressed on pre- and post-synaptic neurons. Upon binding to GABAB receptors, baclofen causes an influx of potassium into the neuron, leading to hyperpolarization of the neuronal membrane and decreased calcium influx at presynaptic nerve terminals. This results in a decreased rate of action potential threshold being reached by presynaptic neurons and reduced action potential of postsynaptic motor neurons that innervate the muscle spindles. Baclofen thereby inhibits the transmission of both mono- and polysynaptic reflexes at the spinal cord, relaxing spasticity. Baclofen may act on some voltage-gated calcium channels; however, the clinical significance of this is unclear.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Metabotropic glutamate receptor family
GABA (metabotropic)
GABBR [HSA:2550 9568] [KO:K04615]

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

1134-47-0

Absorption Distribution and Excretion

Baclofen has an oral bioavailability of 70% to 85%. Following oral administration, it is rapidly absorbed through the gastrointestinal tract with peak plasma concentrations being reached two to three hours after ingestion. Peak effect is observed about four hours after intrathecal administration. The absorption is dose-dependent and increases with higher doses. There is intersubject variation in absorption. Administration of oral baclofen suspension with a high-fat meal resulted in 9% decrease in AUC and 33% decrease in Cmax compared to the fasted state.
About 70-80% of baclofen is eliminated in an unchanged form by renal excretion within 72 hours of administration. About 5% of the dose is excreted via the kidneys as metabolites. There is intersubject variation in elimination.
The volume of distribution of baclofen is 0.7 L/kg. As baclofen is mainly water-soluble, it does not readily cross the blood-brain barrier. Drug concentrations of baclofen in the cerebrospinal fluid are approximately 8.5 times lower than in the plasma.
The systemic clearance (CL/F) was 180 mL/min and the renal clearance was 103 mL/min following oral administration.

Metabolism Metabolites

Approximately 15% of the oral dose is metabolized in the liver, mainly by deamination. Deamination yields the main metabolite, β-(p-chlorophenyl)-4-hydroxybutyric acid, which is pharmacologically inactive.
~ 15% of the dose is metabolized in the liver, primarily by deamination. 70-80% of the dose is excreted unchanged or as metabolites in urine and the remainder is excreted in feces. Oral Baclofen is readily absorbed from the gastrointestinal tract. After oral administration, baclofen appears in the blodd within half an our. It is fairly distributed in most organs and body tissues. After oral administration of baclofen, about 85% is excreted unchanged in the urine and feces and the remainder is oxidatively dearninated in the liver to produce beta-(p-chlorophenyl)-gamma-hydroxybutyric acid as a major metabolite. (L1322). Route of Elimination: In a study using radiolabeled baclofen, approximately 85% of the dose was excreted unchanged in the urine and feces. Baclofen is excreted primarily by the kidney as unchanged drug; 70 - 80% of a dose appears in the urine as unchanged drug. The remainder is excreted as unchanged drug in the feces or as metabolites in the urine and feces. Half Life: 2.5-4 hours

Wikipedia

Baclofen
1-Butyl-3-methylimidazolium_tetrachloroferrate

Biological Half Life

The half-life is 2-6 hours after oral administration and 1-5 hours following intrathecal administration. The apparent elimination half-life of baclofen oral suspension or granules is about 5.6 hours.

Use Classification

Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Dates

Last modified: 08-15-2023

Intrathecal baclofen therapy for severe spasticity in an adult with tethered cord syndrome: a case report

Yasutaka Takagi, Hiroshi Yamada, Hidehumi Ebara, Hiroyuki Hayashi, Satoshi Kidani, Kazu Toyooka, Yuji Ishino, Yoshiyuki Kitano, Aki Nakanami, Kenji Kagechika, Tetsutaro Yahata, Hiroyuki Tsuchiya
PMID: 34470662   DOI: 10.1186/s13256-021-03049-0

Abstract

Patients with tethered cord syndrome often suffer severe spasticity. To the best of our knowledge, intrathecal baclofen (ITB) therapy in a patient with tethered cord syndrome has not been reported previously. We describe a case in which ITB therapy was useful for treating severe spasticity in an adult with tethered cord syndrome.
We present the case of a 50-year-old Japanese woman with tethered cord syndrome and related conditions suffering from severe spasticity and pain in the lower limbs. She was born with a lumbosacral myelomeningocele, which was closed in the neonatal period. For 4-5 years before this presentation, spasticity in the lower limbs had been exacerbated without any obvious cause. She received rehabilitation and pharmacotherapy from a local doctor, but symptoms were unimproved, and her previous doctor referred her to this department. A test with 50 μg of intrathecally delivered baclofen showed total relief of spasticity and pain, so a pump was implanted for continuous baclofen delivery. During 24 months of follow-up, spasticity has remained under excellent control with baclofen at 38.5-41.0 μg/day.
ITB therapy proved extremely effective in this adult with severe spasticity from tethered code syndrome.


Effectiveness and safety of cervical catheter tip placement in intrathecal baclofen treatment of spasticity: A systematic review

Nora W Jacobs, Ellen M Maas, Marjolein Brusse-Keizer, Hans J S Rietman
PMID: 34160624   DOI: 10.2340/16501977-2857

Abstract

To evaluate the effectiveness and safety of intrathecal baclofen treatment of spasticity, administered via a cervical catheter tip.
A review of PubMed and the Cochrane Library up to September 2020. No restriction in study design. Two reviewers independently evaluated eligibility, extracted data and evaluated risk of bias. Studies were included in which patients were treated with intrathecal baclofen for spasticity, with the catheter tip at or above the first thoracic level, independent of diagnosis and age.
Thirteen studies were eligible, with a moderate to critical risk of bias. Improvement in spasticity was seen only in the upper extremity in 6% of subjects, only in the lower extremity in 2%, in both upper and lower extremities in 50% and without specification of location in 41%. Upper extremity function improved in 88% of cases. Neither drug-related (1%) nor technical (21%) complications occurred more often than in lower placement of the tip. Effects on respiratory function and sleep apnoea were not investigated.
Cervically administered intrathecal baclofen seems to improve upper extremity spasticity and function, without causing more complications than thoracolumbar intrathecal baclofen. However, the mainly drug-related complications have not been thoroughly investigated and the available literature is of poor methodological quality. Further research is needed to confirm the efficacy and safety of this procedure.


Treatment of spasticity in children and adolescents with cerebral palsy in Northern Europe: a CP-North registry study

Gunnar Hägglund, Sandra Julsen Hollung, Matti Ahonen, Guro L Andersen, Guðbjörg Eggertsdóttir, Mark S Gaston, Reidun Jahnsen, Ira Jeglinsky-Kankainen, Kirsten Nordbye-Nielsen, Ilaria Tresoldi, Ann I Alriksson-Schmidt
PMID: 34253183   DOI: 10.1186/s12883-021-02289-3

Abstract

Spasticity is present in more than 80% of the population with cerebral palsy (CP). The aim of this study was to describe and compare the use of three spasticity reducing methods; Botulinum toxin-A therapy (BTX-A), Selective dorsal rhizotomy (SDR) and Intrathecal baclofen therapy (ITB) among children and adolescents with CP in six northern European countries.
This registry-based study included population-based data in children and adolescents with CP born 2002 to 2017 and recorded in the follow-up programs for CP in Sweden, Norway, Denmark, Iceland and Scotland, and a defined cohort in Finland.
A total of 8,817 individuals were included. The proportion of individuals treated with SDR and ITB was significantly different between the countries. SDR treatment ranged from 0% ( Finland and Iceland) to 3.4% (Scotland) and ITB treatment from 2.2% (Sweden) to 3.7% (Denmark and Scotland). BTX-A treatment in the lower extremities reported 2017-2018 ranged from 8.6% in Denmark to 20% in Norway (p < 0.01). Mean age for undergoing SDR ranged from 4.5 years in Norway to 7.3 years in Denmark (p < 0.01). Mean age at ITB surgery ranged from 6.3 years in Norway to 10.1 years in Finland (p < 0.01). Mean age for BTX-A treatment ranged from 7.1 years in Denmark to 10.3 years in Iceland (p < 0.01). Treatment with SDR was most common in Gross Motor Function Classification System (GMFCS) level III, ITB in level V, and BTX-A in level I. The most common muscle treated with BTX-A was the calf muscle, with the highest proportion in GMFCS level I. BTX-A treatment of hamstring and hip muscles was most common in GMFCS levels IV-V in all countries.
There were statistically significant differences between countries regarding the proportion of children and adolescents with CP treated with the three spasticity reducing methods, mean age for treatment and treatment related to GMFCS level. This is likely due to differences in the availability of these treatment methods and/or differences in preferences of treatment methods among professionals and possibly patients across countries.


[Neurosurgery for Spasticity]

Takuya Uchiyama, Jun Takahashi
PMID: 34376618   DOI: 10.11477/mf.1436204464

Abstract

The sequelae of neurosurgical diseases are an increasingly important component of neurologists' clinical practice. Moreover, spasticity is one of the most common of these effects. While spasticity may be useful in compensating for a loss in motor strength, it frequently becomes harmful and leads to further functional losses. When patients with harmful spasticity cannot be managed through physical therapy, neurosurgical treatment must be considered. We present the current state of knowledge relating to the assessment and treatment of spasticity, especially selective peripheral neurotomy and intrathecal baclofen therapy. To continue developing therapies for spasticity, we must be familiar with the characteristics of various treatment methods used to treat spasticity and create frameworks for regional alliances that focus primarily on education and rehabilitation programs targeting spasticity treatment that involve patients, patients' families, and medical staff.


Attenuation of Sensory Transmission Through the Rat Trigeminal Ganglion by GABA Receptor Activation

Maryam Ranjbar Ekbatan, Brian E Cairns
PMID: 34311018   DOI: 10.1016/j.neuroscience.2021.07.018

Abstract

While the trigeminal ganglion is often considered a passive conduit of sensory transmission, neurons and satellite glial cells (SGCs) within it can release neurotransmitters and express neuroreceptors. Some trigeminal ganglion neurons contain the neurotransmitter γ-aminobutyric acid (GABA) and express GABA receptors. There is behavioral evidence that increased GABA levels in the trigeminal ganglion decreases nociception, while a loss of GABA receptors results in hyperalgesia, although the neural mechanisms for this remain to be investigated. In this study, the expression of GABA receptors by trigeminal ganglion neurons that innervate rat labial skin and masseter muscle was compared using immunohistochemistry. The effect of intraganglionic administration of GABA receptor agonists was investigated by single unit recording of trigeminal brainstem and ganglion neuron responses to stimulation of the labial skin and/or masseter muscle in anesthetized rats. The mean frequency of expression of GABA
and GABA
receptors by masseter and labial skin ganglion neurons was 62.5% and 92.7%, and 55.4% and 20.3%, respectively. The expression of both GABA receptors was significantly greater in skin ganglion neurons. Masticatory muscle evoked brainstem trigeminal neuron responses were significantly attenuated by intraganglionic injection of muscimol (GABA
) but not baclofen (GABA
). The mechanical sensitivity of slow and fast conducting masticatory muscle afferent fibers was decreased and increased, respectively, by intraganglionic injection of both muscimol and baclofen. Activation of GABA
receptors may exert a gating effect on sensory transmission through the trigeminal ganglion by decreasing putative nociceptive input and enhancing innocuous sensory input.


Effect of high-dose baclofen on agitation-related events among patients with unhealthy alcohol use receiving mechanical ventilation: Plea for a pharmacodynamic monitoring, the EEG

Nicolas Engrand, Fabian Roy-Gash, Damien Bouvier, Vera Dinkelacker
PMID: 34174459   DOI: 10.1016/j.accpm.2021.100910

Abstract




Sepsis or sympathetics? Paroxysmal sympathetic hyperactivity after pontine stroke

Pratibha Surathi, Jessica Sher, Nadeem Obaydou, Kathleen Mangunay Pergament
PMID: 34301695   DOI: 10.1136/bcr-2020-236873

Abstract

A 64-year-old man from nursing home with a pontine stroke 3 months ago, ventilator-dependent, presented with episodic fever, tachycardia and tachypnoea occurring several times a day. He was evaluated for sepsis and pulmonary embolism and was treated empirically with broad-spectrum antibiotics. But these episodes persisted. Due to the episodic nature and typical symptoms of sympathetic overactivity, in the setting of prior brain injury, paroxysmal sympathetic hyperactivity was considered. His antibiotics were discontinued, and he was treated symptomatically with baclofen and bromocriptine, which resulted in a partial reduction of these episodes.


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